Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times and temperatures, and ensuring efficient purification processes to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The amino and ester groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of specific pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: This compound has methyl groups instead of phenyl groups, which can affect its reactivity and biological activity.
Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-22(25)20-19(23)18-16(14-9-5-3-6-10-14)13-17(24-21(18)27-20)15-11-7-4-8-12-15/h3-13H,2,23H2,1H3 |
InChI Key |
TXLKVSMOZZXCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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